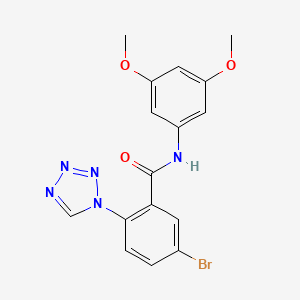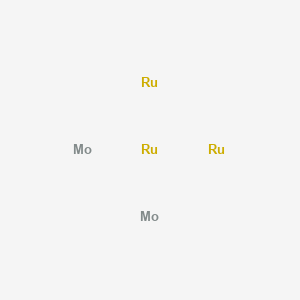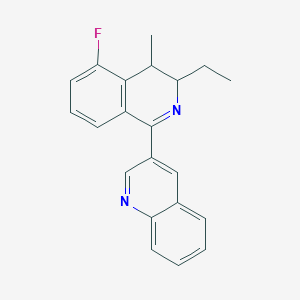
3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring fused with an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Substituents: The ethyl, fluoro, and methyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation and halogenation.
Cyclization: The final step involves cyclization to form the fused quinoline-isoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Ethyl-5-fluoro-4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline: shares similarities with other isoquinoline derivatives, such as:
Uniqueness
The presence of both ethyl and fluoro substituents in this compound distinguishes it from other similar compounds
特性
CAS番号 |
919786-43-9 |
|---|---|
分子式 |
C21H19FN2 |
分子量 |
318.4 g/mol |
IUPAC名 |
3-ethyl-5-fluoro-4-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C21H19FN2/c1-3-18-13(2)20-16(8-6-9-17(20)22)21(24-18)15-11-14-7-4-5-10-19(14)23-12-15/h4-13,18H,3H2,1-2H3 |
InChIキー |
CTUJZPRBDNRNLQ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C2=C(C=CC=C2F)C(=N1)C3=CC4=CC=CC=C4N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


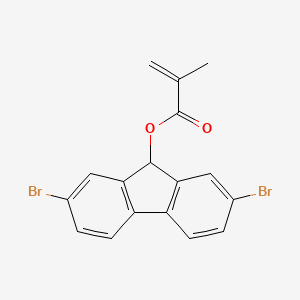
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
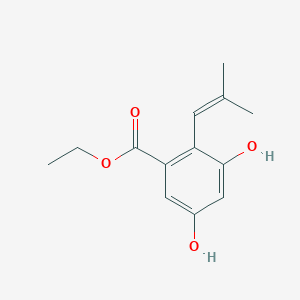
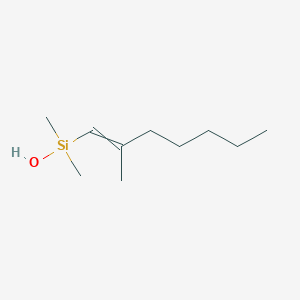
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
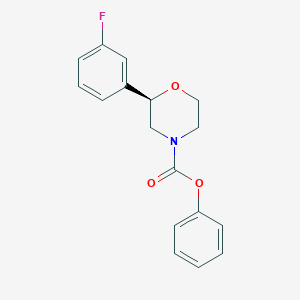
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
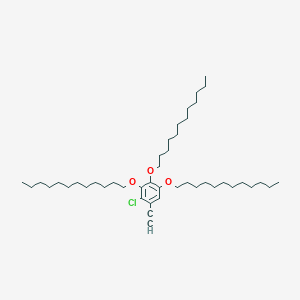
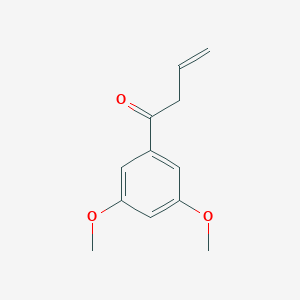
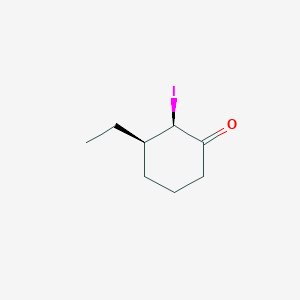
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
